molecular formula C12H11NO3 B1281085 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-79-1

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

Cat. No. B1281085
CAS RN: 68301-79-1
M. Wt: 217.22 g/mol
InChI Key: NATAUNOXQFPAJJ-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is derived from 4-oxo-4H-chromene-3-carbaldehyde and has been shown to undergo reactions to form pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives .

Synthesis Analysis

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives has been achieved through different methods. One approach involves the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile, which yields the derivatives in excellent yields under mild conditions . Another method includes a one-pot multicomponent reaction using an organocatalyst at room temperature, which has been applied to synthesize a compound with a similar structure, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, in high yield . Additionally, a catalyst-free synthesis in aqueous ethanol under ultrasound irradiation has been reported, which is an environmentally friendly protocol yielding a library of 2-amino-4H-chromene derivatives .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, has been established by X-ray diffraction analysis. This study provides insights into the structural aspects of 2-aminochromenes, which can be extrapolated to understand the molecular structure of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde .

Chemical Reactions Analysis

2-Amino-4-oxo-4H-chromene-3-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. The compound has been used to synthesize pyrimidinochromenones and pyridinochromenones, which are important heterocyclic structures with potential biological activity . The reactivity of the amino group and the aldehyde functionality allows for the formation of diverse heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4H-chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals intermolecular hydrogen bonding interactions, which can affect the compound's solubility and stability . The cytotoxic activities of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been determined, indicating that the substitution pattern on the chromene core can significantly influence biological activity . The environmentally friendly synthesis methods also highlight the importance of green chemistry in the development of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Reactions : The compound has been synthesized from 4-0xo-4H-chromen-3-carbaldehyde and used in reactions to produce pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976).

Biological Activity

  • Antibacterial Properties : Several derivatives of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been evaluated for their antibacterial activities against various bacterial strains, showing varying degrees of effectiveness (Govori et al., 2013); (Behrami & Vaso, 2017).

Catalysis and Green Chemistry

  • Ultrasound-Assisted Synthesis : The compound has been involved in ultrasound-assisted synthesis, contributing to the development of environmentally friendly chemical processes (Chavan et al., 2021).
  • Catalyst-Free Synthesis : It has been used in catalyst-free syntheses, promoting more sustainable and efficient chemical reactions (Baral et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde” are not specified in the available sources .

properties

IUPAC Name

2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATAUNOXQFPAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506963
Record name 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

CAS RN

68301-79-1
Record name 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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